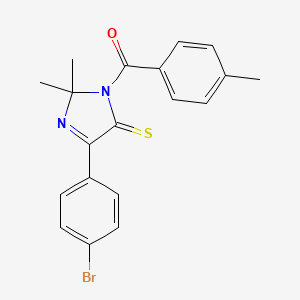
4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C19H17BrN2OS and its molecular weight is 401.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a thione derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a bromophenyl group and a thione functional group that are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The presence of the thione group in the compound enhances its interaction with microbial targets.
Case Study: Antibacterial Activity
A study on similar thiazole and imidazole derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may also exhibit similar antibacterial properties due to the presence of the bromophenyl moiety, which is known to enhance lipophilicity and membrane permeability .
| Compound | Activity (IC50) | Reference |
|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine | Comparable to norfloxacin | |
| 4-(4-bromophenyl)-imidazole | Active against MRSA |
Anticancer Activity
The anticancer potential of thione derivatives has been explored extensively. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
Research indicates that compounds similar to this one can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The presence of multiple aromatic rings enhances the compound's ability to intercalate DNA and disrupt replication processes .
Case Study: Cytotoxicity Assays
In vitro studies have shown that related imidazole derivatives exhibit cytotoxic effects against various cancer cell lines:
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities such as:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which could contribute to their overall therapeutic potential.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Propiedades
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWYUUAWDMIUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














